molecular formula C14H13NO3 B3154507 Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate CAS No. 77837-11-7

Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate

Cat. No. B3154507
CAS RN: 77837-11-7
M. Wt: 243.26 g/mol
InChI Key: XMGPGDWNOKZWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate” is a chemical compound with the CAS Number: 77837-11-7 . Its molecular weight is 243.26 and its IUPAC name is methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

  • Chemical Synthesis and Derivatives : This compound is used in the synthesis of various derivatives. For example, the hydrogenolysis of its benzyl esters leads to the formation of tetrahydro-6-methyl- and -6-phenyl-2-oxopyrimidine-5-carboxylic acids, which have potential applications in medicinal chemistry (Zigeuner, Knopp, & Blaschke, 1976).

  • Enantioselective Synthesis : The compound is involved in enantioselective synthesis processes. For instance, it is used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is significant for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

  • Antibacterial Applications : Derivatives of this compound have been tested for their in vitro and in vivo antibacterial activities, showing promise as therapeutic agents (Bouzard et al., 1992).

  • Regioselective Synthesis : Its derivatives are used in the regioselective synthesis of various compounds. For example, the reaction of its derivatives with formamidine acetate under specific conditions produces methyl nicotinate (Pratap et al., 2007).

  • Biological Activity Optimization : Modifications of the pyridine moiety in the molecule have been studied to optimize the biological properties of related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Synthetic Routes and Compound Libraries : Its derivatives have been synthesized via various routes, and these methods are suitable for constructing larger libraries of compounds, indicating their importance in drug discovery and development (Grošelj et al., 2015).

  • Conformational Analysis and Biological Activity : Studies have been conducted on the conformational analysis of its derivatives, which is crucial for understanding their biological activities (Orsini et al., 1993).

properties

IUPAC Name

methyl 1-benzyl-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPGDWNOKZWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174726
Record name Methyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate

CAS RN

77837-11-7
Record name Methyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77837-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.